Specific Scientific Field: Computational Chemistry and Spectroscopy
Summary of the Application: 2-Amino-4-methylpyridine is used in the study of tautomerization, molecular structure, transition state structure, and vibrational spectra .
Methods of Application or Experimental Procedures: The study involves the use of Møller–Plesset perturbation theory (MP2/6-31G (d) and MP2/6-31++G (d,p)) to investigate the structure and vibrational analysis of 2-amino-4-methylpyridine . Tautomerization of 2-Amino-4-methylpyridine was investigated by Density Functional Theory (DFT/B3LYP) method in the gas phase .
Results or Outcomes: The canonical structure (2A4MP1) is the most stable tautomer. It is 13.60 kcal/mole more stable than the next (2A4MP2) . Transition state activation energy of pyramidal inversion at amino N is found to be 0.41 kcal/mol .
Specific Scientific Field: Material Science and Optoelectronics
Summary of the Application: 2-Amino-4-methylpyridine is used in the synthesis of nonlinear optical (NLO) single crystals, specifically 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB), which were grown by slow solvent evaporation (SSE) method .
Methods of Application or Experimental Procedures: The title compound belongs to centrosymmetric space group P2 1/ c in a monoclinic crystal system which was successfully studied by X-ray diffraction (XRD) study . Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically by using density functional theory (DFT) at 6311++G (d,p) level of theory .
Results or Outcomes: The second order hyperpolarizability of 2A4MP4HB crystal was analyzed theoretically . The thermal characteristics of as-grown crystal were analyzed by using thermogravimetry (TG) and differential thermal analysis (DTA) .
Specific Scientific Field: Pharmaceuticals and Biochemistry
Summary of the Application: 2-Amino-4-methylpyridine is a potent inhibitor of NOS2 (inducible Nitric Oxide Synthase), an enzyme that produces nitric oxide (NO) in response to inflammation and is associated with various pathological conditions .
Methods of Application or Experimental Procedures: The compound is used in vitro, meaning it is applied to cells or biological molecules outside their normal biological context .
Results or Outcomes: The inhibition of NOS2 by 2-Amino-4-methylpyridine can help control the production of nitric oxide, potentially mitigating the effects of conditions associated with inflammation .
Specific Scientific Field: Organic Chemistry
Summary of the Application: 2-Amino-4-methylpyridine is used as a precursor for the synthesis of a variety of heterocyclic compounds . These compounds have medicinal value and are used in the pharmaceutical industry .
Methods of Application or Experimental Procedures: The compound is used in chemical reactions to produce heterocyclic compounds. The specific procedures can vary depending on the desired end product .
Results or Outcomes: The synthesis of heterocyclic compounds using 2-Amino-4-methylpyridine can lead to the production of various pharmaceuticals with medicinal value .
2-Amino-4-methylpyridine (CAS Number: 695-34-1) is an organic compound belonging to the class of aminopyridines. It is a colorless liquid with a characteristic amine odor [].
Aminopyridines are a group of heterocyclic aromatic compounds with a pyridine ring (six-membered ring with one nitrogen atom) containing an amino group (NH2) attached. 2-Amino-4-methylpyridine specifically has the amino group at the second position and a methyl group (CH3) at the fourth position of the pyridine ring [].
This compound is of interest in scientific research due to its potential applications as a pharmaceutical intermediate and its inhibitory properties [].
2-Amino-4-methylpyridine has a six-membered aromatic ring structure (pyridine) with a nitrogen atom at position 1. An amino group (NH2) is attached at position 2, and a methyl group (CH3) is attached at position 4 []. This specific arrangement of functional groups gives the molecule its unique chemical properties.
The presence of the aromatic ring system contributes to stability and lipophilicity (attracted to fats). The amino group makes the molecule a weak base and allows for hydrogen bonding, which can influence its interactions with other molecules [].
One method for synthesizing 2-amino-4-methylpyridine involves the amination of 4-picoline (4-methylpyridine) with ammonia using a suitable catalyst [].
Balanced chemical equation:
C6H7N (4-picoline) + NH3 -> C6H8N2 (2-amino-4-methylpyridine) + H2
2-Amino-4-methylpyridine can be further reacted with various reagents to form more complex molecules. For example, it has been used as a starting material for the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate, a potent inhibitor of nitric oxide synthase 2 (iNOS) [].
Limited information is available regarding a specific mechanism of action for 2-Amino-4-methylpyridine. However, research suggests it acts as an inhibitor of nitric oxide synthase 2 (iNOS) when incorporated into a more complex molecule []. iNOS is an enzyme involved in the production of nitric oxide, a signaling molecule in the body. Inhibiting iNOS may have implications for regulating inflammation and other biological processes [].
As with most chemicals, it is advisable to handle 2-amino-4-methylpyridine with appropriate precautions. Specific data on its toxicity is limited, but due to the presence of the amino group, it is likely to be irritating to the skin and eyes. Additionally, as an organic compound, it is likely flammable.
Acute Toxic;Irritant;Health Hazard